Chromatographic Resolution vs. Closest Structural Analog Maraviroc
In a validated stability-indicating UPLC method, the chromatographic resolution between Maraviroc and its six impurities, which includes 4-Benzyloxyphenyl Maraviroc, was greater than 3.0 [1]. This baseline separation is critical; it proves that despite being a close structural analog of the parent drug Maraviroc, this compound has a distinct and quantifiable retention time in the standardized isocratic RP-UPLC system (BEH Shield RP-18, 100 x 2.1 mm, 1.7 µm column; mobile phase 0.01 M ammonium acetate:acetonitrile 63:37 v/v; flow rate 0.4 mL/min; 40°C; detection at 210 nm) [1].
| Evidence Dimension | Chromatographic Resolution (Rs) |
|---|---|
| Target Compound Data | Rs > 3.0 (separation from Maraviroc peak) |
| Comparator Or Baseline | Maraviroc (parent drug) as the reference peak; minimum required Rs is 1.5 for acceptable quantification. |
| Quantified Difference | Resolution is at least double the minimum pharmacopoeial requirement. |
| Conditions | BEH Shield RP-18, 100 x 2.1 mm, 1.7 µm; isocratic 0.01 M ammonium acetate:acetonitrile (63:37 v/v); 0.4 mL/min; 40°C; UV 210 nm. |
Why This Matters
This confirms that 4-Benzyloxyphenyl Maraviroc can be unequivocally identified and quantified in the presence of Maraviroc API, a prerequisite for its use as a system suitability standard in pharmaceutical QC.
- [1] Chilukuri, M., Hussainreddy, K., Narayanareddy, P., & Venkataramana, M. (2014). A validated stability-indicating UPLC method for the determination of impurities in Maraviroc. Journal of Chromatographic Science, 52(7), 609–616. View Source
